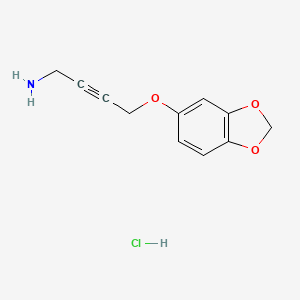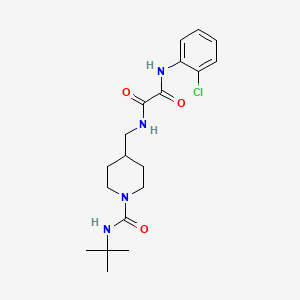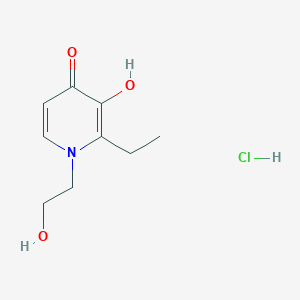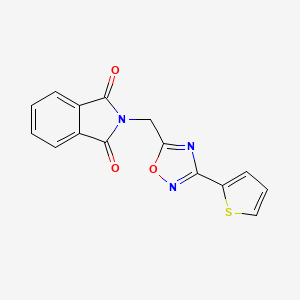
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide, also known as CMMP, is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide involves the inhibition of tubulin polymerization, which is necessary for cell division. (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cellular processes that rely on microtubules.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has been found to induce cell cycle arrest in cancer cells, leading to apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has been found to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is its potential as a selective anticancer agent with low toxicity in normal cells. However, its mechanism of action may also affect normal cellular processes that rely on microtubules, leading to potential side effects. Additionally, further studies are needed to determine the optimal dosage and administration of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide for maximum efficacy.
Future Directions
For (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide research include further studies on its mechanism of action and potential side effects, as well as its efficacy in combination with other anticancer agents. Additionally, studies on the pharmacokinetics and pharmacodynamics of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide are needed to determine its optimal dosage and administration for clinical use.
Synthesis Methods
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with malononitrile and ethyl cyanoacetate. The resulting product is then subjected to a Knoevenagel condensation reaction with 2-methoxyaniline to yield (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide.
Scientific Research Applications
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-7-13(8-10-15)11-14(12-19)18(21)20-16-5-3-4-6-17(16)23-2/h3-11H,1-2H3,(H,20,21)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTDQBVIIGHTGZ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2773169.png)
![4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether](/img/structure/B2773170.png)


![(2R,3R)-N-[(1R)-1-Cyano-2-methylpropyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2773174.png)
![[3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2773176.png)
![N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2773177.png)


![2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2773186.png)


![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2773190.png)